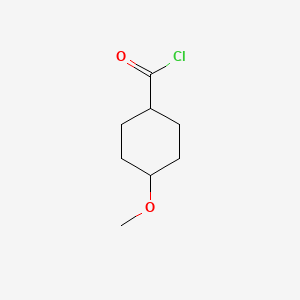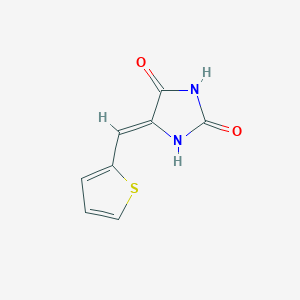
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H11F3N4O2S and its molecular weight is 320.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide generally involves multi-step organic synthesis techniques. The process might start with the functionalization of the thiophene ring, followed by the introduction of the triazole ring through cyclization reactions. Reaction conditions typically include the use of specific solvents, catalysts, and controlled temperatures to facilitate the formation of desired intermediates and final product.
Industrial production methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring the optimization of yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors could be employed to streamline the production process. Standard protocols for purification, such as crystallization or chromatography, ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including but not limited to:
Oxidation: This reaction could lead to the formation of oxidized derivatives.
Reduction: Reductive conditions might modify the functional groups, particularly those in the triazole and thiophene rings.
Substitution: The presence of the trifluoromethyl and carboxamide groups offers sites for substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions: The reactions involving this compound may use reagents such as hydrogen peroxide or peracids for oxidation, metal hydrides for reduction, and halogenated compounds for substitution reactions. Conditions would vary depending on the desired transformation but typically include controlling temperature, pH, and the use of specific solvents to enhance reaction efficiency.
Major products formed from these reactions: The major products would vary based on the type of reaction. For instance:
Oxidation might yield sulfoxides or sulfones.
Reduction could lead to the formation of various reduced thiophene derivatives.
Substitution reactions might introduce new functional groups, altering the compound’s properties significantly.
Scientific Research Applications:
Chemistry: Its unique structure makes it a candidate for studying chemical reactivity and mechanisms, aiding in the development of new synthetic methodologies.
Biology and Medicine: This compound could serve as a lead compound in drug discovery, particularly in designing novel therapeutics targeting specific enzymes or receptors. Its triazole and thiophene components are often found in biologically active molecules.
Industry: In the industrial sector, it might be used as a building block for synthesizing more complex molecules, potentially leading to new materials with desirable properties.
Mechanism of Action
The mechanism of action of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide would depend on its application. For instance, in a biological context, it might interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to influence the biological activity of compounds, potentially enhancing binding affinity and metabolic stability. Detailed studies would be necessary to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds: Compared to other similar compounds, this compound stands out due to its trifluoromethyl group, which often imparts unique properties such as increased lipophilicity and metabolic stability. Similar compounds might include other trifluoromethylated triazoles or thiophene derivatives, each with distinct features depending on their specific structures.
Comparison with Similar Compounds
N-(2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide (without trifluoromethyl group).
2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethanol (similar core structure, different functional groups).
This compound's distinctiveness lies in the interplay of its structural elements, contributing to its potential and versatility across various fields.
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2S/c1-17-9(11(12,13)14)16-18(10(17)20)4-3-15-8(19)7-2-5-21-6-7/h2,5-6H,3-4H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIORNOIKZNATIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CSC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2720380.png)

![N-(butan-2-yl)-1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2720384.png)
![(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2720386.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2720389.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2720391.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2720395.png)
![ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2720400.png)

![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)
